

GNF351: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: GNF351

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of **GNF351**, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The information is compiled to support research and development efforts in fields where AHR signaling is a key therapeutic target.

Core Chemical and Physical Properties

GNF351 is a synthetic, cell-permeable purine compound recognized for its high-affinity and complete antagonism of the Aryl Hydrocarbon Receptor (AHR).^[1] It was developed through medicinal chemistry optimization of its predecessor, SR1, to create a potent AHR antagonist.^[2]

Structural and Chemical Identity

Below is a summary of the key identifiers and structural information for **GNF351**.

Property	Value
IUPAC Name	N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine
Synonyms	AhR Antagonist III
CAS Number	1227634-69-6
Molecular Formula	C ₂₄ H ₂₅ N ₇
Molecular Weight	411.50 g/mol
SMILES	<chem>CC(C)n1cnc2c1nc(nc2NCCC3=CNC4=CC=CC=C43)c5cc(cn5)C</chem>
InChI Key	ABXIUYMKZDZUDC-UHFFFAOYSA-N

Physicochemical Properties

GNF351 is typically supplied as an off-white to light yellow solid.[3] Its solubility and storage recommendations are critical for experimental success.

Property	Value
Physical Appearance	Off-white to light yellow solid
Solubility	DMSO: ≥ 30 mg/mL (72.9 mM)
Water: Insoluble	
Ethanol: Insoluble	
Storage (Solid)	-20°C for up to 3 years
Storage (In Solvent)	-80°C for up to 1 year

Mechanism of Action: AHR Antagonism

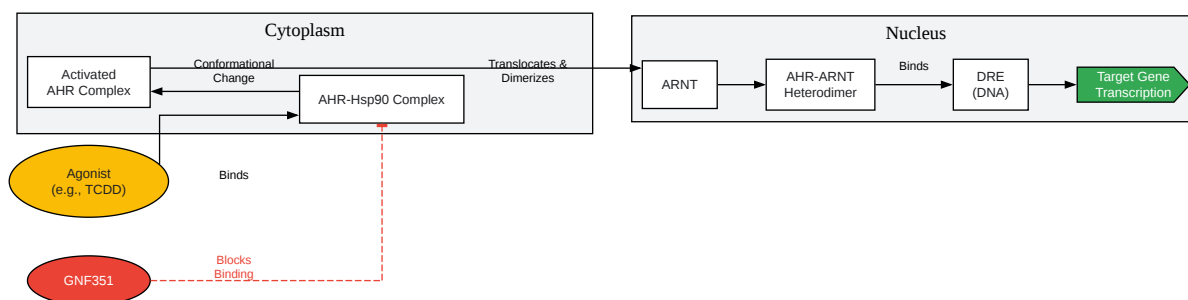
GNF351 functions as a "pure" and complete antagonist of the Aryl Hydrocarbon Receptor (AHR).[4] It directly competes with endogenous and exogenous AHR ligands for binding to the ligand-binding pocket of the receptor.[5] This competitive inhibition prevents the conformational

changes required for AHR activation, subsequent nuclear translocation, and downstream gene transcription.[6][7]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that remains in the cytoplasm in a complex with chaperone proteins like Hsp90 in its inactive state.[6][8] Upon agonist binding, the chaperones dissociate, and the ligand-AHR complex translocates to the nucleus. There, it heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[6][7]

GNF351 blocks this cascade at the initial step by preventing ligand binding.



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Figure 1. GNF351 antagonizes the AHR signaling pathway by preventing agonist binding.

Experimental Data

GNF351 has been characterized through various in vitro assays to determine its binding affinity and functional antagonism.

Binding Affinity

The inhibitory concentration (IC₅₀) of **GNF351**, which represents the concentration required to inhibit 50% of the binding of a photoaffinity AHR ligand, has been determined.

Assay Type	Ligand	System	IC ₅₀
Ligand Competition Binding	Photoaffinity Ligand	Humanized AHR in mouse liver cytosol	62 nM[3][5][9][10]

Functional Antagonism

GNF351 effectively antagonizes AHR-mediated transcriptional activity in a dose-dependent manner without exhibiting any partial agonist activity.

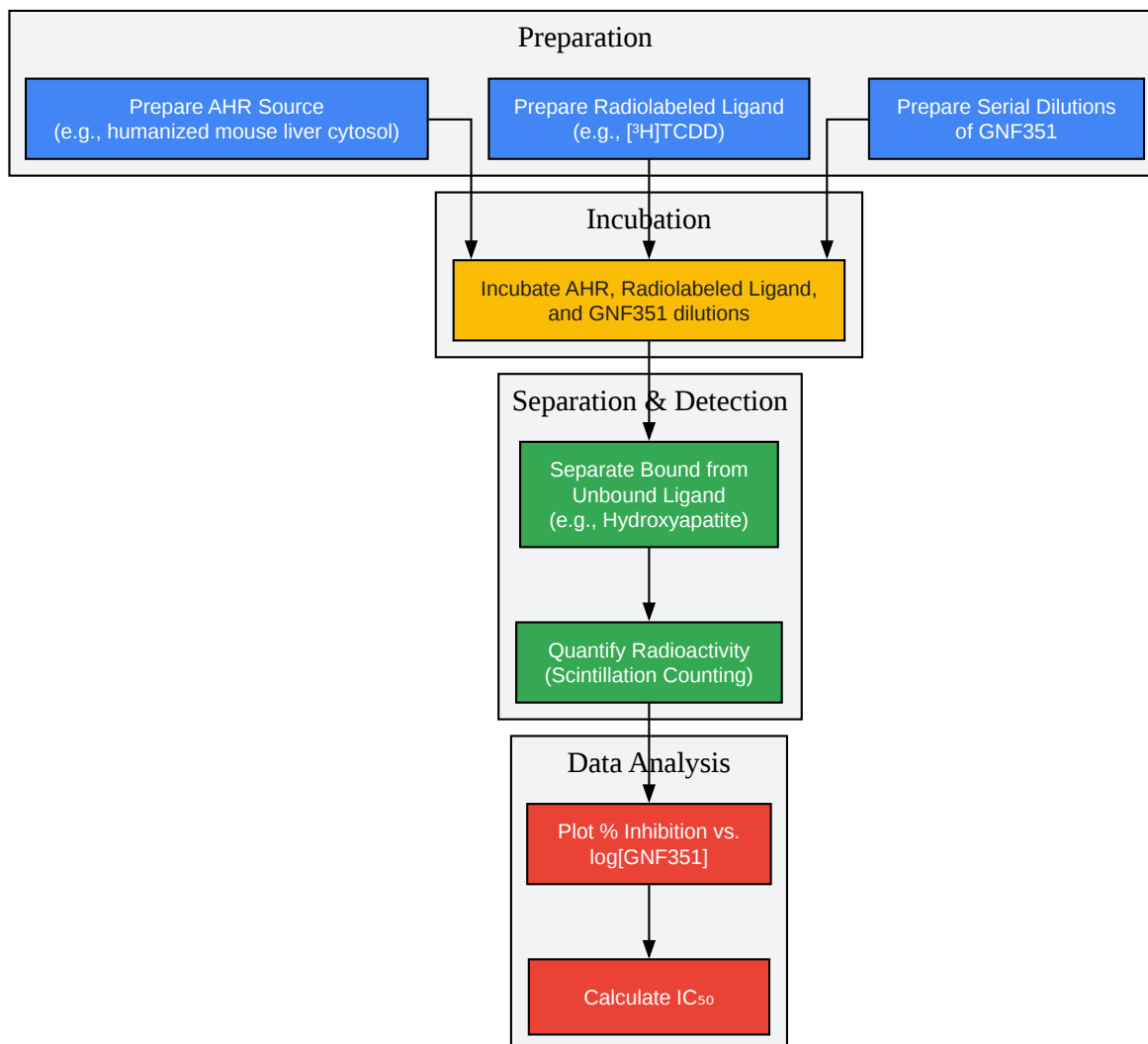
Assay Type	Cell Line	Agonist	Endpoint	Result
Luciferase Reporter Assay	Human HepG2 40/6	TCDD (5 nM)	DRE-mediated luciferase expression	Dose-dependent antagonism[2]
Luciferase Reporter Assay	Murine H1L1.1c2	TCDD (2 nM)	DRE-mediated luciferase expression	Dose-dependent antagonism[2]
Quantitative PCR	Human HepG2 40/6	TCDD (5 nM)	CYP1A1 mRNA expression	Significant reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to **GNF351**.

Ligand Competition Binding Assay

This assay is used to determine the relative binding affinity of a test compound (**GNF351**) by measuring its ability to displace a labeled ligand from the AHR.



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Figure 2. Workflow for a competitive ligand binding assay to determine **GNF351**'s IC₅₀.

Methodology:

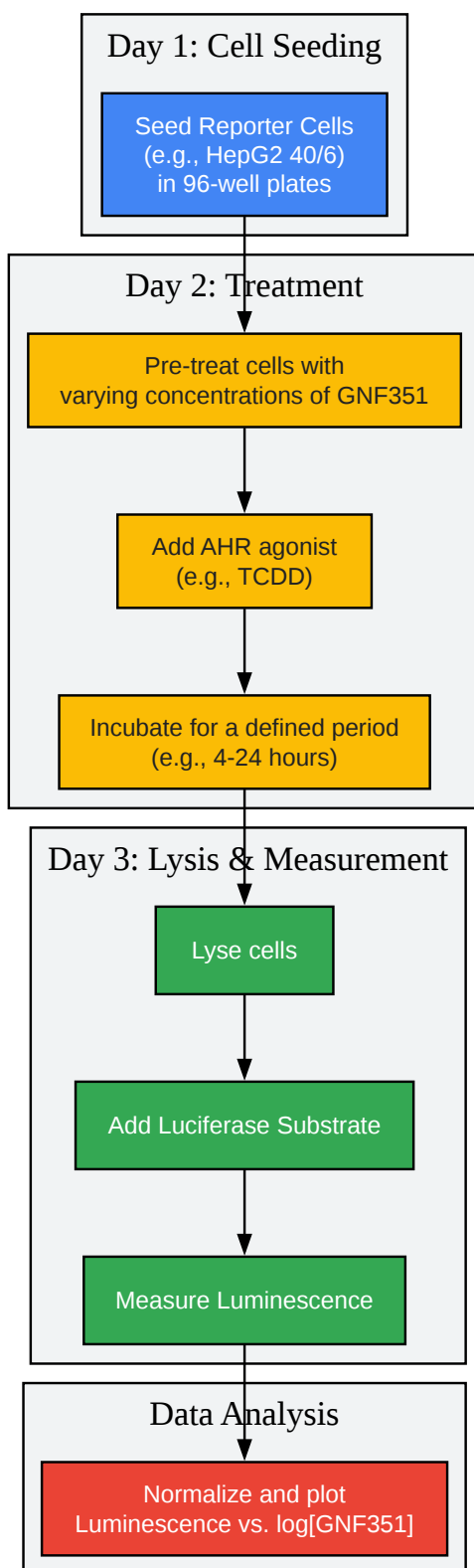
- Preparation: Prepare serial dilutions of **GNF351**. The AHR source (e.g., mouse liver cytosol expressing humanized AHR) and a radiolabeled AHR ligand (e.g., [³H]TCDD) are also

prepared.[\[11\]](#)

- Incubation: The AHR preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of **GNF351**.
- Separation: After incubation, the bound and free radioligand are separated. This can be achieved using methods like hydroxyapatite (HAP) slurry which binds the AHR-ligand complex.[\[11\]](#)
- Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of **GNF351** to determine the IC_{50} value.

DRE-Driven Luciferase Reporter Assay

This cell-based assay is used to quantify the functional antagonism of AHR-mediated gene transcription by **GNF351**.



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Figure 3. Workflow for a DRE-driven luciferase reporter assay to assess **GNF351**'s antagonist activity.

Methodology:

- **Cell Culture:** An AHR reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven luciferase reporter construct) is cultured and seeded into 96-well plates.[\[2\]](#)[\[12\]](#)
- **Treatment:** Cells are treated with various concentrations of **GNF351**, typically for a short pre-incubation period, followed by the addition of a known AHR agonist like TCDD. Control wells receive only the vehicle or the agonist.[\[12\]](#)
- **Incubation:** The plate is incubated for a specific duration (e.g., 4 to 24 hours) to allow for AHR activation and luciferase expression.[\[2\]](#)
- **Lysis and Measurement:** The cells are lysed, and a luciferase assay reagent containing the substrate is added. The resulting luminescence is measured using a luminometer.[\[12\]](#)
- **Analysis:** The luminescence readings are normalized and plotted against the concentration of **GNF351** to determine the extent of antagonism.

Conclusion

GNF351 is a well-characterized, high-affinity AHR antagonist that serves as a critical tool for investigating the physiological and pathological roles of the AHR signaling pathway. Its "pure" antagonist profile, lacking any partial agonism, makes it an ideal candidate for studies requiring complete blockade of AHR activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **GNF351** in their studies.

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